2-((1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole
Description
Properties
IUPAC Name |
2-[1-(4-ethoxy-3-methylphenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-4-24-15-6-5-13(9-12(15)2)26(22,23)19-10-14(11-19)25(20,21)16-17-7-8-18(16)3/h5-9,14H,4,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBZRJXLFBBFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to 2-((1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole. The structure's ability to interact with various biological targets makes it a candidate for further investigation in cancer therapy. For instance, imidazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
Compounds containing imidazole rings are known for their antimicrobial activities. The sulfonyl group enhances the compound's ability to penetrate microbial membranes, potentially leading to effective treatments against bacterial infections. Research into related compounds has shown promising results against resistant strains of bacteria, indicating that this compound could be developed into an antimicrobial agent .
Neuropharmacological Effects
The modulation of GABA-A receptors by imidazole derivatives has been a significant area of research. The compound's structure may allow it to act as a positive allosteric modulator, which could provide therapeutic benefits in treating neurological disorders such as anxiety and epilepsy . This application warrants further investigation through pharmacological studies.
Synthesis and Characterization
A detailed synthesis pathway for similar sulfonamide compounds has been documented, showcasing methods such as nucleophilic substitution and coupling reactions. These methodologies can be adapted for synthesizing this compound effectively .
Biological Evaluation
In vitro studies on structurally analogous compounds have demonstrated significant biological activities, including antioxidant properties and cytotoxicity against various cancer cell lines. Such findings provide a foundation for hypothesizing the biological efficacy of the target compound .
Data Table: Summary of Biological Activities
| Activity | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Imidazole derivatives | Cytotoxic effects on cancer cell lines |
| Antimicrobial | Sulfonamide analogs | Inhibition of bacterial growth |
| Neuropharmacological | GABA-A receptor modulators | Potential anxiolytic effects |
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The dual sulfonyl groups exhibit characteristic nucleophilic substitution and reduction behavior:
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Nucleophilic displacement : Primary sulfonyl groups undergo substitution with amines (e.g., ammonia, hydrazines) or thiols under basic conditions (K₂CO₃/DMF, 60–80°C) to yield sulfonamides or thioethers .
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Reduction : Treatment with LiAlH₄ in anhydrous THF reduces sulfonyl groups to thioethers, while milder agents like NaBH₄/CuCl₂ selectively reduce one sulfonyl group .
Azetidine Ring Transformations
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Ring-opening : Acidic hydrolysis (HCl/H₂O, reflux) cleaves the azetidine ring, forming a linear sulfonamide derivative .
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N-functionalization : The tertiary nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH .
Imidazole Core Reactivity
-
Electrophilic substitution : The methylimidazole ring undergoes nitration (HNO₃/H₂SO₄) at C-4/C-5 positions, with regioselectivity influenced by the electron-withdrawing sulfonyl groups .
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Tautomerism : The 1-methylimidazole exists predominantly in the 1,4-tautomeric form (98:2 ratio), as calculated via PM3 semiempirical methods .
Key Reagents and Conditions
Sulfonyl Substitution
Proceeds via a two-step SN² mechanism:
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Deprotonation of the nucleophile (e.g., amine) by base.
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Displacement of the sulfonyl oxygen, forming a tetrahedral intermediate that collapses to the product .
Azetidine Ring-Opening
Acid-mediated protonation weakens the C-N bond, leading to ring cleavage and formation of a secondary amine .
Imidazole Electrophilic Attack
The electron-deficient C-4 position (natural charge: −0.194) is favored for nitration, with the sulfonyl groups further polarizing the ring .
Comparative Analysis with Analogues
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Compounds for Comparison :
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole ()
2-Methyl-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinazolinone derivatives ()
1-Aryl-4,5-dihydro-1H-imidazol-2-amine hydrobromides ()
Table 1: Structural and Functional Comparisons
Physicochemical and Pharmacological Insights
Stability and Reactivity :
Lipophilicity and Solubility :
- The 4-ethoxy-3-methylphenyl group enhances lipophilicity (clogP ~3.5 estimated) compared to Compound 2’s polar quinazolinone core (clogP ~2.1) . However, this may reduce aqueous solubility, necessitating formulation adjustments.
Binding Affinity :
- Dual sulfonyl groups may act as hydrogen bond acceptors, improving target engagement. This contrasts with Compound 2’s sulfanyl group, which is less electronegative and may weaken binding .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-((1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole?
Answer:
The synthesis typically involves sequential sulfonylation and nucleophilic substitution. Key steps include:
- Sulfonylation of azetidine: React 4-ethoxy-3-methylbenzenesulfonyl chloride with azetidine under basic conditions (e.g., triethylamine in dichloromethane) to form the intermediate 1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidine.
- Second sulfonylation: Introduce the imidazole moiety via reaction with 1-methyl-1H-imidazole sulfonyl chloride.
- Optimization: Use sodium metabisulfite (Na₂S₂O₅) as a catalyst in dry DMF under nitrogen at 120°C for 18 hours, similar to benzimidazole syntheses .
Critical Parameters: - Maintain anhydrous conditions to prevent hydrolysis of sulfonyl groups.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Employ a multi-technique approach:
- NMR Spectroscopy: Use - and -NMR to confirm substituent positions and sulfonyl linkages. For example, sulfonyl groups typically deshield adjacent protons, shifting signals downfield (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS): Verify molecular weight with electrospray ionization (ESI-MS) or MALDI-TOF.
- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
Advanced: What experimental design considerations are critical for X-ray crystallographic analysis of this compound?
Answer:
Crystallization:
- Use solvent diffusion (e.g., hexane/ethyl acetate) to grow single crystals. Poor crystal quality may arise from conformational flexibility of sulfonyl groups.
Data Collection: - Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation.
Refinement: - Refine with SHELXL-2018, which handles anisotropic displacement parameters and restraints for sulfonyl groups. Challenges include resolving disorder in the azetidine ring .
Validation: - Cross-check with CCDC databases to avoid overfitting.
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate sulfonyl group modifications?
Answer:
Analog Synthesis:
- Replace the 4-ethoxy-3-methylphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to assess steric/electronic effects.
- Modify the azetidine ring with pyrrolidine or piperidine derivatives .
Biological Testing: - Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values to correlate substituent effects with activity.
Data Analysis: - Use molecular docking (AutoDock Vina) to predict binding modes, focusing on sulfonyl interactions with catalytic lysine residues .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Troubleshooting Steps:
- Purity Verification: Re-examine compound purity via -NMR and elemental analysis. Impurities >5% can skew dose-response curves.
- Assay Conditions: Standardize buffer pH (e.g., 7.4 vs. 6.8) and temperature (25°C vs. 37°C). For example, sulfonamides exhibit pH-dependent solubility .
- Orthogonal Assays: Confirm activity using SPR (surface plasmon resonance) alongside enzymatic assays to rule off-target effects.
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
Docking Studies:
- Prepare the protein structure (PDB ID) by adding hydrogens and optimizing charges (AMBER force field).
- Define the binding site around catalytic residues (e.g., ATP-binding pocket for kinases).
- Use Schrödinger’s Glide to rank binding poses based on sulfonyl group hydrogen bonds and π-π stacking with imidazole .
MD Simulations: - Run 100 ns simulations (GROMACS) to assess stability of sulfonyl-arginine salt bridges.
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Binary Mixtures: Ethyl acetate/hexane (1:3) or dichloromethane/methanol (5:1).
- Slow Evaporation: Achieve high-purity crystals by reducing solvent polarity gradually.
Advanced: How does the sulfonyl group’s electronic nature influence reactivity in further derivatization?
Answer:
- Nucleophilic Substitution: The sulfonyl group activates adjacent positions for nucleophilic attack. For example, replace the azetidine sulfur with selenium to study redox activity .
- Oxidation: Use m-CPBA (meta-chloroperbenzoic acid) to oxidize sulfonyl to sulfinyl groups, altering hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
